
1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine, also known as TAK-659, is a small molecule drug that has been extensively studied for its potential therapeutic applications. TAK-659 belongs to the class of drugs known as piperazine sulfonamides, which have been found to exhibit potent inhibitory activity against various kinases.
Mechanism of Action
1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine exerts its therapeutic effects by selectively inhibiting the activity of various kinases involved in the pathogenesis of diseases. For example, 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has been found to exhibit potent inhibitory activity against BTK, a kinase that plays a critical role in the development and progression of B-cell malignancies. By inhibiting BTK activity, 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine can prevent the survival and proliferation of B-cell malignancies.
Biochemical and Physiological Effects:
1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has been found to exhibit potent inhibitory activity against various kinases, which can result in a range of biochemical and physiological effects. For example, 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has been found to induce apoptosis in cancer cells by inhibiting the activity of kinases involved in cell survival and proliferation. Additionally, 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has been found to inhibit the production of inflammatory cytokines in autoimmune disorders and inflammatory diseases.
Advantages and Limitations for Lab Experiments
1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has several advantages for lab experiments, including its potent inhibitory activity against various kinases, its selectivity for specific kinases, and its ability to induce apoptosis in cancer cells. However, 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine also has several limitations, including its potential toxicity in vivo and its limited solubility in water.
Future Directions
There are several future directions for the study of 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine, including the development of more potent and selective analogs, the exploration of its therapeutic potential in other diseases, and the investigation of its potential synergistic effects with other drugs. Additionally, further studies are needed to elucidate the mechanisms of action of 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine and to optimize its pharmacokinetic and pharmacodynamic properties.
Synthesis Methods
The synthesis of 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine involves a multi-step process that starts with the reaction of 4-methyl-5-chloro-2-nitrophenol with propyl bromide in the presence of a base to form 1-(5-chloro-4-methyl-2-propoxyphenyl)-2-nitroethene. This intermediate is then reduced to the corresponding amine using a reducing agent, followed by sulfonation with sulfur trioxide to form the sulfonamide. Finally, the piperazine ring is introduced through a reaction with 2-methoxyphenylpiperazine in the presence of a base.
Scientific Research Applications
1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In particular, 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has been found to exhibit potent inhibitory activity against various kinases, including BTK, FLT3, and ITK, which are involved in the pathogenesis of these diseases.
properties
IUPAC Name |
1-(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O4S/c1-4-13-28-20-14-16(2)17(22)15-21(20)29(25,26)24-11-9-23(10-12-24)18-7-5-6-8-19(18)27-3/h5-8,14-15H,4,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWAVSJBLYQBLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

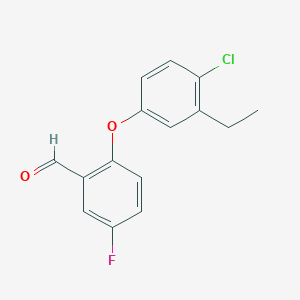
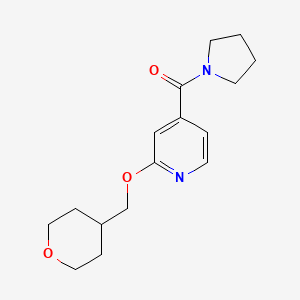

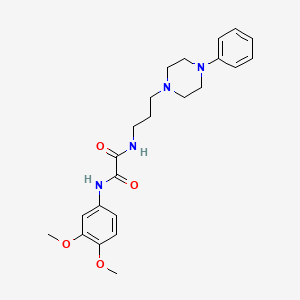
![2,2'-{1,2-Ethanediylbis[oxy-2,1-ethanediyloxy-4,1-phenylene(E)methylylidene(2E)-1-hydrazinyl-2-ylidene]}dipyridine](/img/structure/B2833891.png)
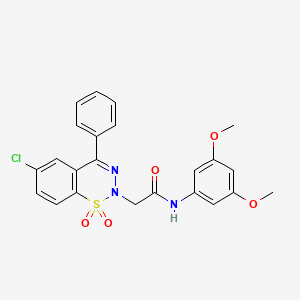
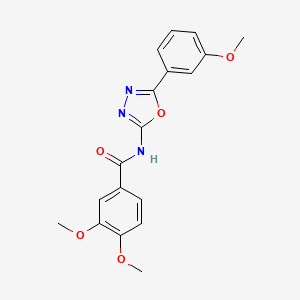
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-bromobenzamide](/img/structure/B2833894.png)
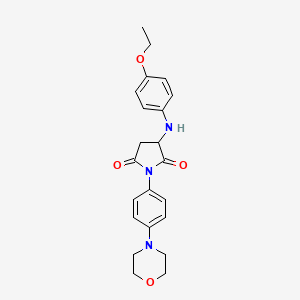
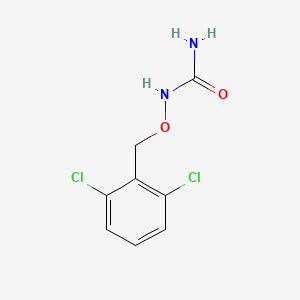
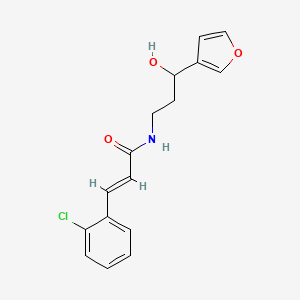

![4-fluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2833902.png)
![4-(4-(3-(1H-Pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)morpholine](/img/structure/B2833903.png)